molecular formula C5H5ClN2O B12440149 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde

2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde

Cat. No.: B12440149
M. Wt: 144.56 g/mol
InChI Key: ZHUSEJBYIGUJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde is a chemical compound that features a pyrazole ring substituted with a chlorine atom at the 5-position and an acetaldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde typically involves the reaction of 5-chloro-1H-pyrazole with acetaldehyde under controlled conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent to facilitate the reaction . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 2-(5-Chloro-1H-pyrazol-1-YL)acetic acid.

    Reduction: 2-(5-Chloro-1H-pyrazol-1-YL)ethanol.

    Substitution: 2-(5-Methoxy-1H-pyrazol-1-YL)acetaldehyde.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The chlorine atom and aldehyde group can also influence the compound’s reactivity and binding affinity.

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

2-(5-chloropyrazol-1-yl)acetaldehyde

InChI

InChI=1S/C5H5ClN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,4H,3H2

InChI Key

ZHUSEJBYIGUJFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC=O)Cl

Origin of Product

United States

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